(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a compound known for its potent aldose reductase inhibitory activity. This compound is part of the thiazolidinedione family, which has been extensively studied for its potential therapeutic applications, particularly in the management of diabetic complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2,4-thiazolidinedione with 2-hydroxy-3-methylbenzaldehyde. This reaction is often carried out in the presence of a base such as urea under solvent-free conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the final thiazolidinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its enzyme inhibitory properties, particularly against aldose reductase.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, the compound reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol in tissues, which is a major factor in diabetic complications . Molecular docking studies have shown that the compound binds to the active site of aldose reductase, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.
Thiazolidinedione derivatives: Other compounds in this family also exhibit aldose reductase inhibitory activity.
Uniqueness
(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its high potency as an aldose reductase inhibitor, with a Ki value of 0.445 ± 0.013 µM . This makes it a promising candidate for further development as a therapeutic agent for diabetic complications.
Properties
Molecular Formula |
C11H9NO2S2 |
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Molecular Weight |
251.3 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-3-2-4-7(9(6)13)5-8-10(14)12-11(15)16-8/h2-5,13H,1H3,(H,12,14,15)/b8-5+ |
InChI Key |
HGGMOCOECSNFSM-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/2\C(=O)NC(=S)S2)O |
SMILES |
CC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C2C(=O)NC(=S)S2)O |
Origin of Product |
United States |
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